molecular formula C13H8ClF5N2O2S B1448589 Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylate CAS No. 1823184-39-9

Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylate

Cat. No.: B1448589
CAS No.: 1823184-39-9
M. Wt: 386.73 g/mol
InChI Key: SUZIHFOPXIHEBA-UHFFFAOYSA-N
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Description

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2; the spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .


Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical and Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis of Heterocycles

Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylate serves as a versatile intermediate in the synthesis of various heterocyclic compounds. For example, it has been utilized in the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing the compound's role in facilitating the creation of complex organic structures with potential applications in material science, pharmaceuticals, and chemical research Mohamed, 2021.

Intermediate for Pesticides

Additionally, this chemical has been identified as an important intermediate in the synthesis of pesticides, such as chlorantraniliprole. A notable method described the synthesis of ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, emphasizing the chemical's significance in developing new agrochemical products Ju, 2014.

Diverse Trifluoromethyl Heterocycles

The potential of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a closely related compound, in generating a wide array of trifluoromethyl heterocycles further highlights the chemical's utility in producing compounds with trifluoromethyl groups. These heterocycles are crucial for pharmaceuticals and agrochemicals due to their unique chemical properties Honey et al., 2012.

Creation of Thiazolo[5,4-c]pyridine Derivatives

The transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates showcases the compound's role in synthesizing thiazolopyridine derivatives, indicating its application in the development of novel organic molecules with potential therapeutic uses Albreht et al., 2009.

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years. It is expected that many novel applications of TFMP will be discovered in the future .

Biochemical Analysis

Biochemical Properties

Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s thiazole ring is known to participate in various biochemical processes, including enzyme inhibition and activation. For instance, it has been observed that thiazole-containing compounds can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways . Additionally, the pyridine ring with its chlorine and trifluoromethyl substitutions enhances the compound’s binding affinity to specific protein targets, potentially affecting their function and activity.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades . This modulation can result in changes in gene expression profiles, affecting the transcription of genes involved in cell proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism includes alterations in metabolic flux and the levels of key metabolites, which can influence overall cellular function and homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific protein targets, leading to enzyme inhibition or activation. For instance, the thiazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of enzymes, thereby inhibiting their catalytic activity . Additionally, the pyridine ring’s chlorine and trifluoromethyl groups can enhance the compound’s binding affinity to protein targets, resulting in changes in their conformation and function. These interactions can also lead to alterations in gene expression, as the compound may influence transcription factors and other regulatory proteins involved in gene regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under ambient conditions, but it may undergo degradation under specific conditions such as exposure to light or extreme pH . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity, without significant toxicity . At higher doses, the compound may induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where a specific dosage range elicits a maximal therapeutic response, beyond which adverse effects become prominent. These findings highlight the importance of dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of the compound, leading to the formation of metabolites that may retain or lose biological activity. Additionally, conjugation reactions with glutathione, glucuronic acid, or sulfate can enhance the compound’s solubility and facilitate its excretion from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms involving membrane transporters . Once inside the cells, the compound may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. The distribution of the compound within tissues is also influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters that regulate its cellular efflux.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the presence of specific amino acid sequences or lipid modifications can facilitate the compound’s localization to the mitochondria, nucleus, or endoplasmic reticulum. The subcellular localization of the compound can influence its interactions with target biomolecules and its overall biological activity, contributing to its therapeutic or toxic effects.

Properties

IUPAC Name

ethyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-difluoromethyl]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF5N2O2S/c1-2-23-10(22)8-5-24-11(21-8)12(15,16)9-7(14)3-6(4-20-9)13(17,18)19/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZIHFOPXIHEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF5N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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